molecular formula C21H16N2O3S2 B2353779 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-47-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No.: B2353779
CAS No.: 896290-47-4
M. Wt: 408.49
InChI Key: KWNYFDMFWFIFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and preclinical research. This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring diverse biological activities to molecules. Structural analogs of this compound have demonstrated a promising range of pharmacological properties in experimental models, suggesting potential research applications. Notably, similar benzothiazole amide derivatives have been investigated for their effects on the central nervous system, showing significant antidepressant-like and anticonvulsant activities in rodent models . Other closely related N-(benzo[d]thiazol-2-yl)benzamide compounds have been synthesized and characterized as selective antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for probing receptor function . Furthermore, molecular modeling studies indicate that benzothiazole-containing molecules can exhibit strong binding affinity for kinase targets like the Epidermal Growth Factor Receptor (EGFR), highlighting their potential in oncology research . Additional research on similar structures has also revealed anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) . Researchers may find this compound valuable for exploring new mechanisms of action in these and other therapeutic areas.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYFDMFWFIFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is also common in industrial production to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The target compound shares structural similarities with several benzamide derivatives reported in the literature, particularly those functionalized with benzo[d]thiazole and substituted benzamide groups.

Structural and Substituent Analysis

Key analogs from include:

  • N-(2-(Benzo[d]thiazol-2-yl)-3-methylphenyl)benzamide (3l)
  • N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m)
  • N-(2-(Benzo[d]thiazol-2-yl)-5-methylphenyl)benzamide (3n)
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o)
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p)

Differences in Substituents:

  • Target Compound : Features a 3-(methylsulfonyl) group on the benzamide, which is absent in analogs 3l–3p. The –SO₂CH₃ group increases polarity and electron-withdrawing character compared to methyl (–CH₃) substituents.
  • Analogs 3l–3p: Contain methyl groups either on the phenyl ring attached to benzo[d]thiazole (3l–3n) or on the benzamide moiety (3o–3p).
Physicochemical Properties
Compound ID Substituent Position(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3l 3-methyl (phenyl) ~343.4 181 58.1
3m 4-methyl (phenyl) ~343.4 163 54.2
3n 5-methyl (phenyl) ~343.4 106 43.5
3o 3-methyl (benzamide) ~343.4 173 56.8
3p 4-methyl (benzamide) ~343.4 168 52.3
Target Compound 3-(methylsulfonyl) ~424.5 Not reported Not reported

Key Observations :

Molecular Weight : The target compound’s molecular weight is significantly higher (~424.5 g/mol) due to the sulfonyl group’s mass contribution (+81.1 g/mol vs. –CH₃).

Melting Points : Analogs with meta-substituted methyl groups (3l, 3o) exhibit higher melting points (173–181°C), suggesting enhanced crystallinity compared to para-substituted derivatives (3m, 3p: 163–168°C). The target compound’s –SO₂CH₃ group may further elevate its melting point due to stronger dipole interactions.

Synthetic Yields : Yields for analogs range from 43.5% to 58.1%, with ortho/meta substitution patterns favoring higher yields . The sulfonyl group’s steric and electronic effects in the target compound could reduce synthetic efficiency unless optimized.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of 358.48 g/mol. The compound features a benzo[d]thiazole moiety , which is known for its diverse biological activities, and a methylsulfonyl group , which enhances its solubility and reactivity.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on Jurkat T cells and A-431 epidermoid carcinoma cells. The results showed that certain derivatives exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Reference
This compoundJurkat< 10
DoxorubicinJurkat20

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : A synthesis and docking study demonstrated that certain benzothiazole derivatives act as COX-2 inhibitors, showcasing analgesic and anti-inflammatory activities .
CompoundCOX-2 Inhibition (%)Reference
This compound75%
Standard (Ibuprofen)85%

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies.

  • Case Study : In vitro assays showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance this activity .
CompoundBacteria TestedZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
Norfloxacin (Standard)Staphylococcus aureus20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzothiazole Moiety : Known for its diverse pharmacological properties.
  • Methylsulfonyl Group : Enhances solubility and may influence receptor interactions.
  • Phenyl Ring Substituents : Variations in substituents on the phenyl ring significantly affect biological activity.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature to form the benzo[d]thiazole moiety .

Coupling Reactions : Amide bond formation between the benzo[d]thiazole intermediate and 3-(methylsulfonyl)benzoyl chloride, using activating agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous solvents (e.g., DMF) .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity. Key parameters include solvent polarity (e.g., ethanol/water mixtures) and temperature gradients .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use inert atmospheres to prevent oxidation .

Q. Q2. How should researchers validate the structural integrity and purity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for benzo[d]thiazole and benzene rings) and methylsulfonyl group signals (δ 3.1 ppm for CH3) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 423.08 for C21H17N2O3S2) and isotopic patterns .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase (70:30 v/v) and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer: Address discrepancies through:

Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line passage number, incubation time, and DMSO concentration ≤0.1%) .

Structural Confirmation : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) using LC-MS to rule out degradation .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, correlating with experimental IC50 values .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. Q4. What strategies are effective for elucidating the mechanism of action of this compound in anticancer studies?

Answer: Adopt a multi-modal approach:

  • Target Identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout screens to identify interacting proteins (e.g., kinases, apoptosis regulators) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected pathways (e.g., PI3K/AKT or MAPK) .
  • In Vivo Validation : Test efficacy in xenograft models (e.g., MDA-MB-231 breast cancer) with pharmacokinetic profiling (T1/2, Cmax) to confirm target engagement .
  • SAR Studies : Synthesize analogs (e.g., replacing methylsulfonyl with ethylsulfonyl) to correlate structural features with activity .

Q. Q5. How can researchers design experiments to evaluate the compound’s potential off-target effects?

Answer:

Broad-Spectrum Profiling : Use panels like Eurofins’ SafetyScreen44 to assess activity against GPCRs, ion channels, and enzymes .

Transcriptomics : Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to identify unintended pathway modulation .

CYP Inhibition Assays : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Toxicity Screening : Conduct Ames tests for mutagenicity and hemolysis assays to assess erythrocyte compatibility .

Methodological Challenges

Q. Q6. What analytical techniques are critical for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, or acidic/basic hydrolysis) .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the amide bond) and quantify remaining parent compound .
  • Circular Dichroism (CD) : Assess conformational changes in protein targets upon binding .

Q. Q7. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADME Prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding modes to refine substituent placement (e.g., halogenation for enhanced hydrophobic interactions) .
  • QSAR Models : Corrogate structural descriptors (e.g., Hammett constants) with solubility or metabolic stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.